molecular formula C19H15ClN4O3 B2901074 2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034354-79-3

2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No.: B2901074
CAS No.: 2034354-79-3
M. Wt: 382.8
InChI Key: OHEBQMIIHVTGTG-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorobenzyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with substituted aromatic aldehydes. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine (I2) to facilitate the formation of the triazolopyrazine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorobenzyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its structural features, it may be investigated for its potential as a therapeutic agent in treating diseases such as cancer, infections, and neurological disorders.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is unique due to the combination of its chlorobenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c1-27-16-7-3-6-15(11-16)22-8-9-23-17(18(22)25)21-24(19(23)26)12-13-4-2-5-14(20)10-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEBQMIIHVTGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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